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The emergence of multidrug-resistant (MDR) bacteria, particularly Pseudomonas aeruginosa,

presents a significant challenge in clinical practice. Combination therapy is an increasingly

explored strategy to overcome resistance and enhance antimicrobial efficacy. This guide

provides a comprehensive overview of the in vitro synergistic activity of ceftolozane/tazobactam

combined with amikacin against challenging bacterial isolates. Ceftolozane/tazobactam, a

novel cephalosporin/β-lactamase inhibitor combination, has demonstrated potent activity

against many Gram-negative bacteria, including MDR P. aeruginosa.[1] The addition of

amikacin, an aminoglycoside, is investigated for its potential to produce synergistic effects,

leading to improved bacterial killing and potentially mitigating the development of further

resistance.

Quantitative Analysis of Synergy
The synergistic potential of ceftolozane/tazobactam and amikacin has been evaluated in

several in vitro studies, primarily utilizing time-kill assays and checkerboard or E-test methods.

The data consistently demonstrates a significant synergistic interaction against a large

proportion of tested isolates.

A study on MDR/XDR P. aeruginosa isolates from Greece revealed that the combination of

ceftolozane/tazobactam with amikacin was synergistic against 85.0% of all tested isolates.[2][3]

[4] Notably, this synergy was also observed in 75.0% of the isolates that produce GES-type

enzymes, which are known to contribute to ceftolozane/tazobactam resistance.[2][3][4] Another
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study investigating carbapenem-resistant P. aeruginosa (CRPA) found synergistic and additive

effects in 40% and 30% of the isolates, respectively.[5][6]

Study Focus
Bacterial
Species

Number of
Isolates

Synergy Rate Key Findings

MDR/XDR

Isolates

Pseudomonas

aeruginosa
160 85% Synergy

Synergy

observed even in

isolates with high

ceftolozane/tazo

bactam MICs (up

to 32 mg/L).[2][3]

Carbapenem-

Resistant

Isolates

Pseudomonas

aeruginosa
60

40% Synergy,

30% Additive

No antagonism

was observed

between the two

agents.[5][6]

MDR Isolates in

an In Vitro

Pharmacodynam

ic Model

Pseudomonas

aeruginosa
4

Synergistic

interactions in 2

of 4 isolates

The combination

resulted in a

significant

reduction in

bacterial count

compared to

monotherapy.[1]

Pediatric Cystic

Fibrosis Isolates

Pseudomonas

aeruginosa
5

Synergistic

activity observed

Combination

therapy showed

a significant log-

kill even against

isolates non-

susceptible to

one or both

agents.[7]

Experimental Protocols
The assessment of in vitro synergy relies on standardized and reproducible experimental

methods. The most common techniques employed in the evaluation of ceftolozane/tazobactam

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/359940698_Optimizing_Doses_of_CeftolozaneTazobactam_as_Monotherapy_or_in_Combination_with_Amikacin_to_Treat_Carbapenem-Resistant_Pseudomonas_aeruginosa
https://pubmed.ncbi.nlm.nih.gov/35453269/
https://pubmed.ncbi.nlm.nih.gov/32449909/
https://academic.oup.com/jac/article-abstract/75/8/2164/5843863
https://www.researchgate.net/publication/359940698_Optimizing_Doses_of_CeftolozaneTazobactam_as_Monotherapy_or_in_Combination_with_Amikacin_to_Treat_Carbapenem-Resistant_Pseudomonas_aeruginosa
https://pubmed.ncbi.nlm.nih.gov/35453269/
https://journals.asm.org/doi/10.1128/aac.02384-17
https://pmc.ncbi.nlm.nih.gov/articles/PMC5336416/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and amikacin synergy are time-kill assays, checkerboard microdilution, and the E-test.

Time-Kill Assay
The time-kill assay is a dynamic method that evaluates the rate and extent of bacterial killing

over time when exposed to antimicrobial agents alone and in combination.

Methodology:

Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5

McFarland standard, is prepared from an overnight culture. This is further diluted to achieve

a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[8]

Drug Concentrations: The antibiotics are tested at clinically relevant concentrations. For

instance, ceftolozane/tazobactam might be tested at its peak (e.g., 60 mg/L) and trough

(e.g., 7.5 mg/L) concentrations, while amikacin is tested at its free peak plasma

concentration (e.g., 69 mg/L).[2][3] Other studies may use multiples of the Minimum

Inhibitory Concentration (MIC), such as 2x or 8x the MIC.[7]

Incubation: The bacterial inoculum is added to broth media containing the individual

antibiotics and the combination of both. A growth control tube without any antibiotic is also

included. The tubes are then incubated with continuous shaking at 35°C.[8]

Sampling and Plating: Aliquots are removed from each tube at specified time points (e.g., 0,

4, 8, 12, and 24 hours) and serially diluted. The dilutions are then plated on appropriate agar

media to determine the viable bacterial count (CFU/mL).

Interpretation: Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours by

the combination compared with the most active single agent.[2][3][4] Antagonism is defined

as a ≥2 log10 increase in CFU/mL with the combination compared to the most active single

agent. Indifference is a <2 log10 change in CFU/mL.[9]
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Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the MIC of two

antimicrobial agents in combination, allowing for the calculation of the Fractional Inhibitory

Concentration Index (FICI).

Methodology:

Plate Setup: A 96-well microtiter plate is used. One antibiotic (e.g., ceftolozane/tazobactam)

is serially diluted along the rows, while the second antibiotic (e.g., amikacin) is serially diluted

along the columns.[10] This creates a matrix of varying concentrations of both drugs.

Controls: The last row contains serial dilutions of the first antibiotic alone, and the last

column contains serial dilutions of the second antibiotic alone to determine their individual

MICs. A growth control well (no antibiotics) and a sterility control well (no bacteria) are also

included.[11]

Inoculation: All wells, except the sterility control, are inoculated with a standardized bacterial

suspension (e.g., 5 x 10^5 CFU/mL).[10]

Incubation: The plate is incubated at 35°C for 16-20 hours.

Reading and FICI Calculation: The wells are visually inspected for turbidity to determine the

MIC of each drug alone and in combination. The FICI is then calculated using the following

formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in

combination / MIC of Drug B alone)[12][13]

Interpretation:

Synergy: FICI ≤ 0.5[12][13]

Additive/Indifference: 0.5 < FICI ≤ 4[13]

Antagonism: FICI > 4[12][13]
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E-test Synergy
The E-test (Epsilometer test) is an agar diffusion method that can also be adapted for synergy

testing.

Methodology:

Inoculum and Plating: A standardized bacterial inoculum is swabbed onto the surface of an

agar plate.

Strip Application: An E-test strip for the first antibiotic is placed on the agar. Then, an E-test

strip for the second antibiotic is placed at a 90° angle to the first, with the intersection at the

respective MICs of each drug.

Incubation: The plate is incubated at 35°C for 16-20 hours.

Reading and Interpretation: The shape of the inhibition zone is observed. A phantom zone or

deformation of the ellipse of inhibition indicates a synergistic interaction. The FICI can also

be calculated from the points where the inhibition ellipses intersect the E-test strips. The

interpretation of the FICI is the same as in the checkerboard assay.

Conclusion
The in vitro data strongly suggests a synergistic relationship between ceftolozane/tazobactam

and amikacin against a significant proportion of multidrug-resistant P. aeruginosa isolates. This

combination demonstrates the potential to enhance bactericidal activity and may offer a

valuable therapeutic option for infections caused by these challenging pathogens. The

consistent observation of synergy across different testing methodologies, including time-kill

assays and FICI-based assessments, strengthens the rationale for further clinical investigation

of this combination therapy. No antagonism has been reported in the reviewed studies,

indicating a favorable interaction profile. Researchers and drug development professionals

should consider these findings when designing preclinical and clinical studies for new

antimicrobial combination strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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